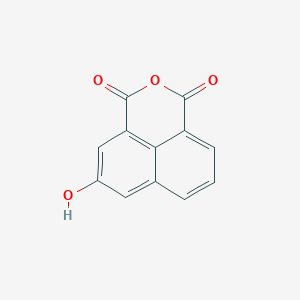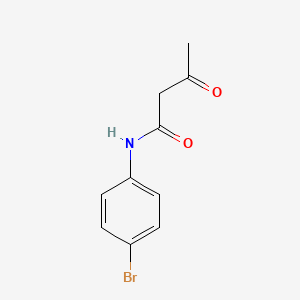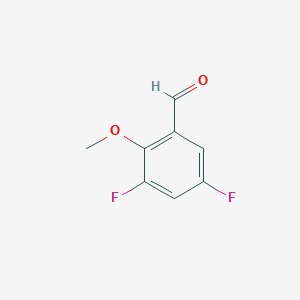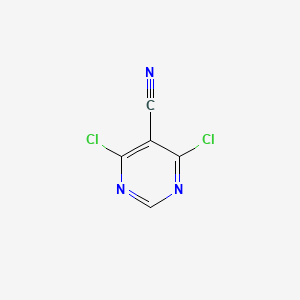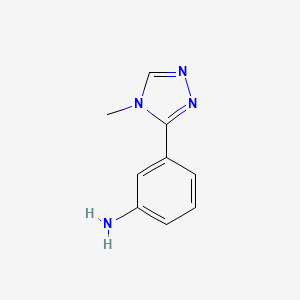
2-Chloro-4,6-diméthylquinoléine
Vue d'ensemble
Description
2-Chloro-4,6-dimethylquinoline is a chemical compound that is part of the quinoline family, which are heterocyclic aromatic organic compounds. The presence of chlorine and methyl groups on the quinoline skeleton can significantly influence the physical, chemical, and biological properties of the molecule.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step chemical reactions, starting from simple precursors. For instance, a general synthesis approach for 4-substituted 6-(2-imidazolinylamino)-5,8-dimethylquinolines has been developed, which could potentially be adapted for the synthesis of 2-chloro-4,6-dimethylquinoline by introducing a chlorine atom at the appropriate position on the quinoline ring . Additionally, the synthesis of 2-chloro-4-amino-6,7-dimethoxyquinazoline has been reported, which involves a series of reactions including methylation, nitration, oxidation, reduction, cyclization, chlorination, and amination, indicating the complexity and versatility of quinoline synthesis .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of nitrogen in the heterocyclic ring, which can participate in hydrogen bonding and other intermolecular interactions. For example, the crystal structure of 4-amino-2-chloro-6,7-dimethoxyquinazoline shows base-paired N-H...N hydrogen-bonded dimers, which is a common feature in the solid-state structures of quinoline compounds . The presence of substituents like chlorine and methyl groups can further influence the molecular conformation and packing in the crystalline state.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, due to the reactivity of the aromatic ring and the presence of functional groups. The chlorine atom in 2-chloro-4,6-dimethylquinoline can act as a reactive site for further chemical modifications, such as the formation of co-crystals with other molecules through hydrogen bonding, as observed in the structures of hydrogen-bonded co-crystals of 6-methylquinoline with chloro-nitrobenzoic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-chloro-4,6-dimethylquinoline are influenced by its molecular structure. The introduction of chlorine and methyl groups can affect the compound's melting point, boiling point, solubility, and stability. For example, the presence of chlorine in diquinoline compounds has been shown to influence the molecular inclusion and packing properties, as well as the types of intermolecular interactions in the crystal lattice . Additionally, the vibrational spectra and phase transitions of quinoline derivatives can be studied using techniques such as differential scanning calorimetry and solid-state vibrational spectroscopy, which provide insights into the compound's thermal behavior and intermolecular forces .
Applications De Recherche Scientifique
Activité anticancéreuse
La 2-Chloro-4,6-diméthylquinoléine a été identifiée comme une structure de base dans la synthèse de composés présentant des propriétés anticancéreuses potentielles . Le noyau quinoléine est un motif commun dans de nombreux composés pharmacologiquement actifs, et ses dérivés sont étudiés pour leur capacité à inhiber la croissance et la prolifération des cellules cancéreuses.
Agents antimicrobiens et antituberculeux
Les dérivés de la quinoléine, y compris la this compound, sont étudiés pour leurs activités antimicrobiennes . Ils se sont montrés prometteurs dans la lutte contre diverses souches bactériennes, y compris celles responsables de la tuberculose, ce qui les rend précieux dans le développement de nouveaux agents antimicrobiens.
Propriétés anti-inflammatoires
Les dérivés du composé sont également étudiés pour leurs effets anti-inflammatoires . Cette application est particulièrement pertinente dans le traitement des maladies inflammatoires chroniques et pourrait conduire au développement de nouveaux médicaments anti-inflammatoires.
Thérapeutiques cardiovasculaires
Des recherches indiquent que les dérivés de la quinoléine peuvent avoir des applications cardiovasculaires . Ils peuvent contribuer à la création de médicaments qui gèrent les affections cardiaques en affectant le flux sanguin et la fonction du muscle cardiaque.
Synthèse de chimie verte
La this compound est utilisée dans les pratiques de chimie verte car elle peut être synthétisée par des méthodes écologiques . Cela comprend des réactions sans solvant et l'utilisation de catalyseurs sûrs et réutilisables, s'alignant sur les principes de la production chimique durable et responsable.
Science des matériaux
En science des matériaux, ce composé est utilisé pour ses propriétés chimiques afin de développer de nouveaux matériaux présentant des caractéristiques spécifiques souhaitées . Ses dérivés peuvent être utilisés dans la création de matériaux avancés pour diverses applications industrielles.
Chimie analytique
Ce dérivé de la quinoléine est également important en chimie analytique, où il peut être utilisé comme réactif ou comme élément constitutif dans la synthèse de molécules plus complexes à des fins analytiques .
Découverte et développement de médicaments
Enfin, la this compound joue un rôle crucial dans la découverte et le développement de médicaments . Sa structure est un élément clé dans la conception de nouveaux médicaments, avec un large éventail de potentiels thérapeutiques, des agents antiviraux aux agents antihypertenseurs.
Propriétés
IUPAC Name |
2-chloro-4,6-dimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c1-7-3-4-10-9(5-7)8(2)6-11(12)13-10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMJOZIDQGBLDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345603 | |
| Record name | 2-Chloro-4,6-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3913-18-6 | |
| Record name | 2-Chloro-4,6-dimethylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3913-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4,6-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




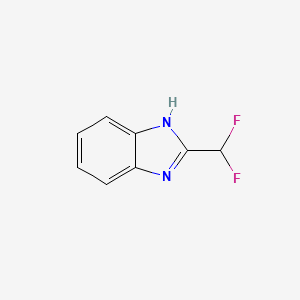
![9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B1297647.png)


